molecular formula C2H3Br B114633 Vinyl-d3 bromide CAS No. 4666-78-8

Vinyl-d3 bromide

Cat. No. B114633
CAS RN: 4666-78-8
M. Wt: 109.97 g/mol
InChI Key: INLLPKCGLOXCIV-FUDHJZNOSA-N
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Description

Vinyl-d3 bromide is a chemical compound with the linear formula D2C=CDBr . It contains hydroquinone as a stabilizer . It is primarily used in laboratory chemicals and the manufacture of substances .


Synthesis Analysis

Vinyl bromide synthesis typically involves bromination or substitution . Organotrifluoroborates can be rapidly and regioselectively converted into organic bromides under mild conditions . The use of catalytic amounts of copper iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine in the presence of tetramethylammonium chloride or bromide enables the transformation of easily accessible alkenyl iodides into their far less available chlorinated and brominated derivatives .


Molecular Structure Analysis

The molecular structure of Vinyl-d3 bromide is represented by the linear formula D2C=CDBr . More detailed structural information can be found in the 2D Mol file or the computed 3D SD file .


Chemical Reactions Analysis

Vinyl bromides, including Vinyl-d3 bromide, play important roles in the construction of polysubstituted alkenes through transition metal-catalyzed C—C cross-coupling reactions . They exhibit properties similar to fluorinated alkenes, including halogenation, hydrogenation, and nucleophilic reactions .


Physical And Chemical Properties Analysis

Vinyl-d3 bromide is a gas under pressure and may explode if heated . It has a refractive index of 1.435 (lit.) at 20/D and a boiling point of 16°C/750mmHg (lit.) . It is stable under normal conditions .

Mechanism of Action

Safety and Hazards

Vinyl-d3 bromide is extremely flammable . It may cause cancer and is harmful if swallowed . It may also be harmful in contact with skin and causes mild skin irritation . It is advised to use personal protective equipment and avoid breathing vapors, mist, or gas .

Future Directions

Vinyl sulfonate and vinyl acetate are being explored as green alternatives for vinyl bromide in cross-coupling reactions . This suggests a potential shift towards more environmentally friendly alternatives in future research and applications.

properties

IUPAC Name

1-bromo-1,2,2-trideuterioethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Br/c1-2-3/h2H,1H2/i1D2,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLLPKCGLOXCIV-FUDHJZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963631
Record name Bromo(~2~H_3_)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinyl-d3 bromide

CAS RN

4666-78-8
Record name Bromo(~2~H_3_)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinyl-d3 bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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